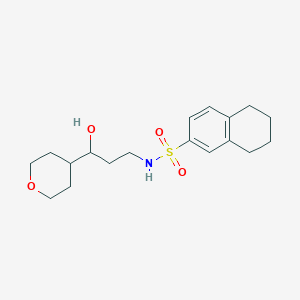

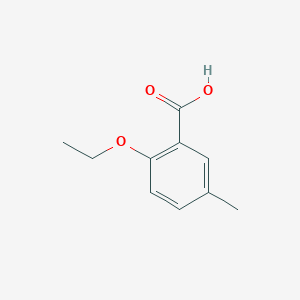

N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- Prodrug Synthesis: The synthesis of COX-2 inhibitors involving sulfonamide and hydroxymethyl groups of benzenesulfonamides is discussed, highlighting improved pharmacological profiles and physicochemical properties (Singh et al., 2006).

Molecular Structure Analysis

- Structural Characterization: The molecular geometry and vibrational frequencies of a sulfonamide compound were characterized using FTIR, NMR, X-ray diffraction, and thermal analysis, along with DFT studies (Sarojini et al., 2012).

Chemical Reactions and Properties

- Ligand-Coupling Reactions: A study of ligand-coupling reactions of sulfoxides, providing insight into substitution reactions and the formation of atropisomeric 1,1'-binaphthyls (Baker et al., 1995).

- Consecutive Acylation/SN2 Reactions: The synthesis of 2-sulfonimidoylylidene tetrahydrofurans and 6-sulfonimidoylmethyl-3,4-dihydro-2H-pyrans via consecutive acylation/SN2 sequence from sulfoximine derivatives is detailed (Virolleaud et al., 2009).

Physical Properties Analysis

- NMR and XRD Analysis: The compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide's physical properties were characterized using NMR and X-ray diffraction methods (Sarojini et al., 2012).

Chemical Properties Analysis

- Computational Biological Studies: A study involving pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulfonamides, a class of compounds with similar structural features, showed broad biological activity, including anticancer properties (Kciuk et al., 2022).

科学的研究の応用

Binding Studies and Fluorescent Probes

Research has explored the use of sulfonamide derivatives as fluorescent probes for studying protein binding. For example, N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide is a fluorescent probe that shows minimal fluorescence in water but fluoresces strongly when bound to proteins. This property has been used to measure the binding of compounds to bovine serum albumin, indicating that such sulfonamides could be used to understand the nature of hydrophobic interactions in protein binding (H. Jun et al., 1971).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives, including those related to N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been investigated for their inhibitory effects on carbonic anhydrase isozymes. Studies have identified compounds with potent inhibitory effects, suggesting potential applications in treating conditions where modulation of carbonic anhydrase activity is beneficial (Yusuf Akbaba et al., 2014).

Rhodium-Catalyzed Reactions

Research on sulfonamide derivatives has also extended to synthetic chemistry, where they are used in rhodium-catalyzed isomerization and redox reactions. These studies have demonstrated the potential of sulfonamide derivatives in facilitating the synthesis of complex organic molecules, including dihydropyrans and ketoolefins, showcasing their utility in organic synthesis and drug development (Daisuke Shikanai et al., 2009).

Thromboxane Receptor Antagonism

The development of thromboxane A2 receptor antagonists has utilized sulfonamide derivatives to achieve potent and long-lasting inhibition. These compounds are significant for their potential in developing new therapies for conditions related to thromboxane A2, such as cardiovascular diseases, indicating the therapeutic potential of sulfonamide derivatives in cardiovascular pharmacology (Xiaozhao Wang et al., 2014).

Geothermal Tracing

Sulfonamide derivatives have found applications in environmental science, such as acting as tracers in geothermal reservoirs. Their stability under high-temperature conditions makes them suitable for mapping and studying geothermal reservoirs, aiding in the exploration and management of geothermal energy resources (P. Rose et al., 2001).

特性

IUPAC Name |

N-[3-hydroxy-3-(oxan-4-yl)propyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4S/c20-18(15-8-11-23-12-9-15)7-10-19-24(21,22)17-6-5-14-3-1-2-4-16(14)13-17/h5-6,13,15,18-20H,1-4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAGELJNCGHZIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC(C3CCOCC3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((4-methoxyphenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2488426.png)

![2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2488427.png)

![1-(3-Methylphenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2488434.png)

![1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B2488437.png)

![4-Methoxy-3-[(propanoylamino)methyl]benzenesulfonyl fluoride](/img/structure/B2488440.png)

![2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2488441.png)

![8-[(4-Benzylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2488446.png)

![3-[9-(Carboxymethyl)-3,6,15,18-tetrakis(2-methylpropyl)-25-(9-methylundecyl)-2,5,8,11,14,17,20,23-octaoxo-12-propan-2-yl-1-oxa-4,7,10,13,16,19,22-heptazacyclopentacos-21-yl]propanoic acid](/img/structure/B2488447.png)